methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan and piperidine rings would add a level of rigidity to the molecule, while the sulfamoyl and benzoate groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the structure of the compound .Scientific Research Applications
1. Chemical Synthesis and Reactions
- Compounds with structures similar to the one you mentioned have been explored for their chemical synthesis properties. For example, compounds with piperidine functionalities have been used in Diels–Alder reactions to produce furan derivatives, demonstrating the utility of these compounds in complex chemical synthesis processes (Siddiqui et al., 2013).
2. Biological Activities and Potential Therapeutic Applications
- Some derivatives of piperidine, which is a part of the compound , have been studied for their potential biological activities. For instance, derivatives have shown some level of inhibitory action towards enzymes like carbonic anhydrase, which could have implications for therapeutic applications (Pinelli et al., 1981).
3. Analytical and Spectral Analysis
- Piperidine derivatives have been the subject of spectral analysis and structural elucidation, which is crucial in understanding their chemical properties and potential applications. An example is the structural analysis of various piperidine-based compounds to evaluate their antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
4. Study of Synthetic Cannabinoid Receptor Agonists
- Compounds with structures related to methyl 4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate have been investigated in the context of synthetic cannabinoid receptor agonists. This includes the study of their analytical profiles, which is crucial for understanding their effects and potential uses (Brandt et al., 2020).
5. Crystallography and Molecular Structure Analysis
- The crystal structures of compounds containing piperidine have been analyzed to gain insights into their molecular configurations, which can inform their chemical behavior and potential applications in various fields (Viswanathan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the compound may undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound may participate, results in the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies, in vivo studies, and potentially clinical trials if the compound is intended to be developed as a drug .
Properties
IUPAC Name |
methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-26-19(23)15-2-4-17(5-3-15)28(24,25)20-12-14-6-9-21(10-7-14)18(22)16-8-11-27-13-16/h2-5,8,11,13-14,20H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQBBLJQKXPHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.